molecular formula C24H22BrN3OS B11998673 N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11998673
M. Wt: 480.4 g/mol
InChI Key: WBYPKYIVKUSOON-UHFFFAOYSA-N
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Description

N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a tert-butyl group, a cyano group, and a phenyl-pyridinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 4-bromophenylamine, tert-butyl cyanoacetate, and 2-chloro-6-phenylpyridine. The synthesis may proceed through the following steps:

    Formation of the pyridine ring: The reaction between 2-chloro-6-phenylpyridine and tert-butyl cyanoacetate under basic conditions to form the pyridine ring.

    Introduction of the bromophenyl group: The coupling of 4-bromophenylamine with the pyridine intermediate using a palladium-catalyzed cross-coupling reaction.

    Formation of the amide bond: The final step involves the reaction of the intermediate with an acylating agent to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its effects on enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE: can be compared with other amides that contain similar functional groups, such as:

Uniqueness

The uniqueness of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C24H22BrN3OS

Molecular Weight

480.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H22BrN3OS/c1-24(2,3)21-13-19(16-7-5-4-6-8-16)20(14-26)23(28-21)30-15-22(29)27-18-11-9-17(25)10-12-18/h4-13H,15H2,1-3H3,(H,27,29)

InChI Key

WBYPKYIVKUSOON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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